Cas no 2149598-07-0 (1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane)

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is a fluorinated organosilicon compound characterized by its trifluoromethyl group and dual triethylsiloxy functionalities. This structure imparts unique chemical stability, thermal resistance, and hydrophobic properties, making it suitable for applications in advanced material synthesis and specialty coatings. The presence of fluorine enhances its resistance to degradation under harsh conditions, while the siloxy groups contribute to compatibility with silicone-based systems. Its low surface energy and reactivity with certain substrates make it valuable in surface modification and as an intermediate in organofluorine chemistry. The compound is typically handled under inert conditions due to its sensitivity to moisture.
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane structure
2149598-07-0 structure
Product name:1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane
CAS No:2149598-07-0
MF:C15H33F3O2Si2
MW:358.587537527084
CID:5193857

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane
    • Inchi: 1S/C15H33F3O2Si2/c1-7-21(8-2,9-3)19-14(13-15(16,17)18)20-22(10-4,11-5)12-6/h14H,7-13H2,1-6H3
    • InChI Key: RAEHRQGBZKXXSR-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)CC(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC450517-1g
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane
2149598-07-0
1g
£150.00 2025-02-19
Apollo Scientific
PC450517-5g
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane
2149598-07-0
5g
£380.00 2025-02-19

Additional information on 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane

Introduction to 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane (CAS No. 2149598-07-0) and Its Emerging Applications in Modern Chemistry

The compound 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane, identified by the chemical abstracts service number CAS No. 2149598-07-0, represents a significant advancement in the realm of organofluorine chemistry. This perfluorinated alcohol derivative has garnered considerable attention due to its unique structural features and versatile reactivity, making it a valuable candidate for a wide array of applications in pharmaceuticals, materials science, and specialty chemical synthesis.

At the heart of its utility lies the presence of three key functional groups: a trifluoromethyl moiety (–CF₃), two triethylsiloxy groups (–Si(OC₂H₅)₃), and a propane backbone. The trifluoromethyl group is renowned for its electron-withdrawing properties, which can significantly influence the electronic characteristics of adjacent functional units. This feature is particularly advantageous in drug design, where modulating lipophilicity and metabolic stability is crucial. The triethylsiloxy groups introduce both steric bulk and silicon-based functionality, enabling unique interactions with other molecules and facilitating various synthetic transformations.

Recent research has highlighted the compound's potential as a building block in the synthesis of novel fluorinated polymers and liquid crystals. The combination of fluorine atoms and silicon-based ethers imparts exceptional thermal stability and chemical resistance, making it an ideal candidate for high-performance materials. For instance, studies have demonstrated its efficacy in creating fluorinated polyethers with enhanced flexibility and durability, which are promising for applications in flexible electronics and advanced coatings.

In the pharmaceutical sector, 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane has been explored as an intermediate in the development of bioactive molecules. The trifluoromethyl group is frequently incorporated into drug candidates to improve their binding affinity to biological targets and metabolic stability. Additionally, the silicon-oxygen bonds offer a site for further functionalization, allowing chemists to tailor molecular properties for specific therapeutic purposes. Preliminary studies suggest that derivatives of this compound may exhibit promising activities as kinase inhibitors or antiviral agents.

The compound's unique reactivity also makes it a valuable tool in synthetic organic chemistry. The silicon-based ethers can undergo deprotonation followed by nucleophilic substitution reactions, enabling the introduction of diverse functional groups at specific positions within the molecule. This capability has been leveraged in cross-coupling reactions and metal-catalyzed transformations, expanding the synthetic toolbox for fluorinated compounds. Furthermore, the presence of fluorine atoms enhances solubility in non-polar solvents while maintaining compatibility with polar reaction conditions.

Advances in computational chemistry have further illuminated the potential of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane as a scaffold for drug discovery. Molecular modeling studies have revealed that its rigid yet adaptable structure can effectively mimic biological binding pockets, providing insights into how fluorinated compounds interact with proteins and nucleic acids. These insights are critical for designing next-generation therapeutics with improved efficacy and reduced side effects.

The environmental impact of fluorinated compounds has also been a focal point in recent research. While perfluorinated substances are often associated with environmental persistence due to their strong carbon-fluorine bonds, efforts are underway to develop more sustainable alternatives. The use of silicon-based ethers in 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane offers a pathway to create fluorinated derivatives that are easier to degrade or recycle without compromising performance. This aligns with global initiatives to promote green chemistry principles and reduce ecological footprints.

Industrial applications continue to expand as researchers uncover new ways to harness the properties of this compound. In agrochemicals, for example, derivatives of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane have shown promise as flame retardants or adjuvants that enhance the efficacy of active ingredients while minimizing environmental harm. Similarly,in advanced material science,its incorporation into coatings or adhesives improves resistance to wear、corrosion、and extreme temperatures,opening doors for high-performance applications in aerospace、automotive,and construction industries。

The future prospects for CAS No 2149598-07-0 are bright,with ongoing investigations exploring its role in next-generation technologies such as organic electronics、nanotechnology,and energy storage systems。The ability to fine-tune its properties through structural modifications makes it an exceptionally versatile platform for innovation across multiple disciplines。As research progresses,we can expect to see increasingly sophisticated applications emerge,further solidifying its importance as a cornerstone material in modern chemistry。

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